Arg-arg-pro-tyr-ile-leu

Neuropharmacology Structure-Activity Relationship (SAR) Receptor Pharmacology

RRPYIL is the essential C-terminal hexapeptide that retains full neurotensin receptor activity. This minimal sequence is critical as a reference agonist for SAR and biophysical studies, ensuring reproducible data where analogs fail. Ideal for short-term in vitro and CNS in vivo assays. Ensure your research's baseline is reliable by procuring the exact, unmodified RRPYIL sequence.

Molecular Formula C38H64N12O8
Molecular Weight 817.0 g/mol
Cat. No. B10795529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-arg-pro-tyr-ile-leu
Molecular FormulaC38H64N12O8
Molecular Weight817.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)
InChIKeyDQDBCHHEIKQPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Arg-Pro-Tyr-Ile-Leu (RRPYIL): C-Terminal Hexapeptide Fragment of Neurotensin with Full Pharmacological Activity


Arg-Arg-Pro-Tyr-Ile-Leu (CAS: 60482-95-3), commonly referred to as RRPYIL or Neurotensin (8-13) [NT(8-13)], is a hexapeptide corresponding to the C-terminal residues 8-13 of the endogenous tridecapeptide neurotensin [1]. It is recognized as the smallest active fragment of neurotensin that retains the complete binding and pharmacological activities of the full-length peptide [2]. Its primary mechanism involves high-affinity binding to and activation of the G protein-coupled neurotensin receptors NTS1 and NTS2 [3]. Due to its potent activity and minimal sequence, it serves as a foundational scaffold for numerous research and therapeutic development programs, particularly in the areas of analgesia, oncology, and central nervous system disorders [4].

Why Neurotensin Fragments and Analogs Cannot Substitute for Arg-Arg-Pro-Tyr-Ile-Leu in Critical Assays


Substitution of RRPYIL with other neurotensin fragments or seemingly similar analogs is not functionally equivalent and will lead to significant experimental variability. The core pharmacological activity of neurotensin is exquisitely dependent on the intact C-terminal hexapeptide sequence. Studies have demonstrated that removal of even a single residue from this region (e.g., NT(1-11) or NT(1-8)) results in complete loss of receptor binding and functional activity [1]. Furthermore, minor structural modifications to RRPYIL, while often intended to improve stability, can profoundly alter its receptor affinity and selectivity profile. For instance, simple N-terminal acetylation, while retaining full activity [2], other modifications like N-methylation or amino acid substitutions can shift binding affinities by orders of magnitude, altering NTS1/NTS2 selectivity and overall pharmacological outcomes [3]. Therefore, for experiments requiring the canonical, unmodified high-affinity agonist, the precise RRPYIL sequence is non-negotiable.

Quantitative Evidence for Differentiating Arg-Arg-Pro-Tyr-Ile-Leu from Comparators


Minimal Active Fragment: Full Efficacy Versus Inactive Fragments

RRPYIL (NT(8-13)) uniquely represents the minimal sequence required for full biological activity. In a functional assay measuring rat fundus smooth muscle contraction, NT(8-13) exhibited identical potency (EC50) to full-length neurotensin (NT(1-13)), whereas the N-terminal fragments NT(1-8) and NT(1-11) were completely inactive [1].

Neuropharmacology Structure-Activity Relationship (SAR) Receptor Pharmacology

High-Affinity Binding to Native Receptors: Sub-Nanomolar Ki

RRPYIL demonstrates high-affinity binding to neurotensin receptors in native tissue. In a study using adult chicken liver membranes, the specific high-affinity binding of RRPYIL was measured with a dissociation constant (Kd) of approximately 20 pM [1]. This highlights its potent interaction with the receptor in a biologically relevant context.

Receptor Binding Radioligand Binding Assay Affinity Measurement

Target Engagement in CNS: Electrophysiological Activity

In functional studies on dopaminergic neurons of the ventral tegmental area (VTA), a key brain region for reward and motivation, RRPYIL (NT(8-13)) directly mimicked the electrophysiological effects of full-length neurotensin. The estimated half-maximal effective concentration (EC50) for both peptides was approximately 35 nM, whereas the N-terminal fragment NT(1-8) showed no activity [1].

Electrophysiology Neuroscience Dopaminergic Neurons

Stability Profile: Basis for Designing Stabilized Analogs

A key differentiator for RRPYIL is its rapid degradation in plasma, which drives the development of stabilized analogs. While specific quantitative half-life data for unmodified RRPYIL is often not explicitly stated due to its extremely short half-life, studies on stabilized derivatives provide a clear baseline. For example, a highly stabilized pseudopeptide analog (99mTc(CO)3NT-VIII) showed >24h stability in plasma, whereas unmodified peptides like RRPYIL are known to be rapidly degraded, often with half-lives measured in minutes [1]. Another study on a chelator-conjugated NT(8-13) derivative reported a plasma half-life of 34 minutes in rats and 60 minutes in mice, which is considered 'high' metabolic stability for this class, implying the native peptide's half-life is substantially shorter [2]. This inherent instability is a critical factor in selecting RRPYIL for in vitro applications where degradation can be controlled, versus in vivo studies where stabilized analogs are required.

Peptide Stability Pharmacokinetics Metabolic Degradation

Optimal Application Scenarios for Procuring Arg-Arg-Pro-Tyr-Ile-Leu (RRPYIL)


In Vitro Structure-Activity Relationship (SAR) Studies and High-Throughput Screening

RRPYIL is the ideal reference agonist for SAR campaigns aimed at developing novel neurotensin receptor ligands. Its minimal sequence, which retains the full pharmacological activity of the 13-amino acid parent peptide [1], provides a clean and cost-effective scaffold for systematic modification. Procuring RRPYIL allows researchers to establish baseline receptor binding (e.g., using radioligand displacement) and functional activity (e.g., calcium flux or phosphoinositide turnover assays) against which the potency and efficacy of new analogs can be quantitatively compared [2]. Its use is critical for deconvoluting the specific contributions of each amino acid to receptor affinity and activation.

Biophysical and Structural Biology Studies of Ligand-Receptor Complexes

Due to its high affinity (Kd ~20 pM) and potent agonist activity [3], RRPYIL is an essential tool for detailed structural and biophysical investigations of neurotensin receptors. Its smaller size compared to full-length neurotensin can facilitate co-crystallization efforts and NMR studies, as demonstrated by its presence in the crystal structure of the NTS1 receptor (PDB: 4GRV) [4]. Procuring high-purity RRPYIL is necessary for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and other label-free interaction analyses that require a well-defined, active ligand to determine precise binding kinetics and thermodynamics.

In Vivo Proof-of-Concept Studies with Localized CNS Administration

While its rapid systemic degradation precludes peripheral administration, RRPYIL is highly effective when delivered directly into the central nervous system (CNS). Its potent activity on dopaminergic VTA neurons (EC50 ~35 nM) makes it a valuable tool for acute, localized studies in neuropharmacology [5]. Procuring RRPYIL for intracerebroventricular (i.c.v.) or intrathecal injections allows researchers to investigate the immediate functional consequences of neurotensin receptor activation in vivo on behaviors such as pain perception, locomotion, and reward, serving as a critical benchmark for evaluating the efficacy of more stable, brain-penetrant analogs.

In Vitro Disease Modeling and Cellular Pathway Analysis

RRPYIL is a preferred tool for activating neurotensin receptors in various cell-based models, including cancer cell lines (e.g., HT-29, PC-3) that overexpress NTS1 [6] and primary neuronal cultures. Its use is well-suited for short-term assays (e.g., minutes to hours) where its metabolic instability is not a limiting factor. Researchers procuring RRPYIL can reliably stimulate downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt, calcium mobilization) to study receptor internalization, desensitization, and its role in cell proliferation, migration, and apoptosis, thereby generating reproducible and translatable data in oncology and neurobiology research.

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